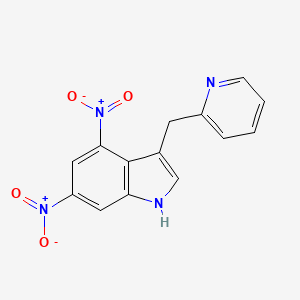![molecular formula C11H12ClN5O3 B4305410 4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole](/img/structure/B4305410.png)
4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole
描述
4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole, also known as CDP, is a pyrazole-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDP is a synthetic compound that has been synthesized through various methods, and its mechanism of action and biochemical effects have been studied extensively.
作用机制
4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole exerts its therapeutic effects by inhibiting the activity of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of inflammatory genes. This compound also inhibits the activity of COX-2, an enzyme involved in the production of prostaglandins that contribute to inflammation. Furthermore, this compound has been shown to inhibit the activity of various kinases, including PI3K and AKT, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing inflammation, inhibiting tumor growth, and modulating the immune system. This compound has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, and inhibit the expression of inflammatory genes. This compound has also been shown to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, this compound has been shown to modulate the immune system by regulating the activity of immune cells, such as T cells and macrophages.
实验室实验的优点和局限性
4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole has several advantages for lab experiments, including its synthetic availability and its ability to inhibit the activity of various enzymes and signaling pathways. However, this compound also has limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
Future research on 4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole should focus on its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-microbial properties. Further studies are needed to determine the safety and efficacy of this compound in animal models and clinical trials. Moreover, the development of new synthetic methods for this compound and its derivatives may lead to the discovery of more potent and selective compounds with therapeutic applications.
科学研究应用
4-chloro-3,5-dimethyl-1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1H-pyrazole has been studied extensively for its potential therapeutic applications, including its anti-inflammatory, anti-tumor, and anti-microbial properties. This compound has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of inflammatory genes. This compound has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, this compound has been shown to have antimicrobial activity against various microorganisms, including bacteria and fungi.
属性
IUPAC Name |
1-(4-chloro-3,5-dimethylpyrazol-1-yl)-2-(4-nitropyrazol-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN5O3/c1-6-10(12)7(2)16(14-6)11(18)8(3)15-5-9(4-13-15)17(19)20/h4-5,8H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COSXGOPIAULNFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C(C)N2C=C(C=N2)[N+](=O)[O-])C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-(4-ethoxy-3-methoxybenzylidene)-1-[(4-methylphenyl)sulfonyl]-4,6-dinitroindoline](/img/structure/B4305331.png)
![methyl (6-amino-5-cyano-4-{3-[(3,4-dichlorobenzyl)oxy]-4-methoxyphenyl}-2,4-dihydropyrano[2,3-c]pyrazol-3-yl)acetate](/img/structure/B4305332.png)
![9-benzyl-4-hydroxy-7-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B4305339.png)
![9-benzyl-7-(trifluoromethyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4-diol](/img/structure/B4305340.png)
![2-amino-4,4-diethoxy-6-(2-fluorophenyl)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4305350.png)
![methyl 4-(2-amino-1,5-dicyano-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-en-6-yl)benzoate](/img/structure/B4305359.png)
![N-[4-(2-amino-1,5-dicyano-4,4-diethoxy-3-azabicyclo[3.1.0]hex-2-en-6-yl)phenyl]acetamide](/img/structure/B4305365.png)
![2-amino-6-(2-chloro-6-fluorophenyl)-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile](/img/structure/B4305369.png)
![4-amino-6-(3,4-dimethoxyphenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4305379.png)
![2-amino-4-(3-phenoxyphenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B4305380.png)
![4-amino-6-(3-chlorophenyl)spiro[3-azabicyclo[3.1.0]hex-3-ene-2,2'-[1,3]dioxolane]-1,5-dicarbonitrile](/img/structure/B4305389.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-(4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B4305404.png)
![1-[2-(4-nitro-1H-pyrazol-1-yl)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4305414.png)